molecular formula C8H11NO3S B1266255 2-((p-Aminophenyl)sulphonyl)ethanol CAS No. 5246-58-2

2-((p-Aminophenyl)sulphonyl)ethanol

Cat. No.: B1266255
CAS No.: 5246-58-2
M. Wt: 201.25 g/mol
InChI Key: CSCNRHJJGXZFGX-UHFFFAOYSA-N
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Description

2-((p-Aminophenyl)sulphonyl)ethanol is an organic compound with the molecular formula C8H11NO3S. It is a white solid with relatively low solubility and is known for its hydrophilic properties. This compound is used primarily as an intermediate in the synthesis of organic dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-((p-Aminophenyl)sulphonyl)ethanol typically involves the reaction of sulfuric acid with p-aminophenol. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-((p-Aminophenyl)sulphonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((p-Aminophenyl)sulphonyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((p-Aminophenyl)sulphonyl)ethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are fundamental in organic synthesis .

Comparison with Similar Compounds

  • 4-(2-Hydroxyethylsulfonyl)aniline
  • 2-(4-Aminobenzenesulfonyl)ethanol
  • 4-Aminophenyl-β-hydroxyethyl sulfone

Comparison: 2-((p-Aminophenyl)sulphonyl)ethanol is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCNRHJJGXZFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200455
Record name 2-((p-Aminophenyl)sulphonyl)ethanol
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-58-2
Record name 4-(2-Hydroxyethylsulfonyl)aniline
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Record name 2-((p-Aminophenyl)sulfonyl)ethanol
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Record name 5246-58-2
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Record name 2-((p-Aminophenyl)sulphonyl)ethanol
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Record name 2-[(p-aminophenyl)sulphonyl]ethanol
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Record name 2-((P-AMINOPHENYL)SULFONYL)ETHANOL
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